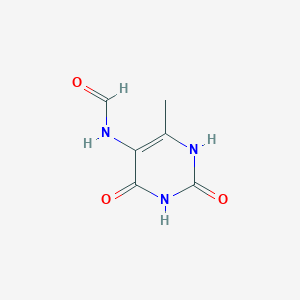

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide

Description

Properties

CAS No. |

7357-42-8 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |

InChI |

InChI=1S/C6H7N3O3/c1-3-4(7-2-10)5(11)9-6(12)8-3/h2H,1H3,(H,7,10)(H2,8,9,11,12) |

InChI Key |

ISXYINAGOZQWQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)NC=O |

Origin of Product |

United States |

Preparation Methods

Formylation of 6-Methylpyrimidine Precursors

The primary approach to synthesize N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide involves the formylation of 6-methyl-2,4-dioxo-1H-pyrimidine derivatives at the 5-position. Two classical formylation methods are commonly reported:

These methods have been optimized for pyrimidine substrates bearing amino groups or methyl substituents and can yield the corresponding formamide derivatives in good to excellent yields.

Acetic Anhydride/Formic Acid Formylation

This method involves reacting the 6-methylpyrimidine derivative with a mixture of acetic anhydride and formic acid under controlled heating conditions. The general procedure is as follows:

- Mix acetic anhydride and formic acid in a specified ratio (e.g., 0.5 mL acetic anhydride to 0.15 mL formic acid per mmol of substrate).

- Add the 6-methylpyrimidine substrate.

- Warm the reaction mixture at reflux or at a temperature range of approximately 110–130 °C for 1–3 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, remove solvents under reduced pressure.

- Recrystallize the crude product from ethanol to obtain the pure formamide derivative.

Yields: Typically range from 70% to over 90%, depending on substrate and reaction conditions.

Vilsmeier-Haack Formylation

The Vilsmeier reagent, generated in situ by mixing phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is another effective formylating agent for pyrimidine derivatives.

- Prepare the Vilsmeier reagent by stirring POCl3 and DMF in an ice bath.

- Add the 6-methylpyrimidine substrate to the cooled reagent.

- Stir the mixture at temperatures ranging from 0 °C to 50 °C for several hours.

- Quench the reaction with ice and neutralize with sodium hydroxide.

- Isolate the product by filtration or extraction, followed by recrystallization.

Yields: Can reach up to 88-98% under optimized conditions.

Specific Experimental Data and Results

Representative Reaction Conditions and Yields

| Method | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acetic Anhydride/Formic Acid | 6-methyl-2,4-dioxo-1H-pyrimidine | Reflux, 2 hours | 74-90 | Recrystallization from EtOH |

| Vilsmeier-Haack (POCl3/DMF) | 6-methyl-2,4-dioxo-1H-pyrimidine | 0–50 °C, 18 hours | 88-98 | Quench with ice, neutralize with NaOH |

Example from Literature

A study reported the preparation of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with a 98% yield using the Vilsmeier reagent at 50 °C for 18 hours, followed by neutralization and recrystallization. This protocol is analogous and adaptable to the preparation of the 6-methyl formamide derivative with similar efficiency.

Mechanistic Insights

- The formylation at the 5-position of the pyrimidine ring is facilitated by the electron-rich nature of the ring nitrogen atoms and the activating methyl substituent at position 6.

- In the acetic anhydride/formic acid method, formic acid acts as the formyl source, while acetic anhydride activates the formic acid to generate an electrophilic species.

- The Vilsmeier reagent forms an iminium ion intermediate that electrophilically attacks the pyrimidine ring at the 5-position, leading to formylation.

- Intramolecular hydrogen bonding between the formyl group and adjacent amino or keto groups stabilizes the product, as observed in NMR studies.

Summary Table of Preparation Methods

| Preparation Method | Reagents | Temperature Range | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acetic Anhydride/Formic Acid | Acetic anhydride, formic acid | 110–130 °C | 1–3 hours | 70–90 | Simple, mild reagents | Requires reflux, longer times |

| Vilsmeier-Haack (POCl3/DMF) | POCl3, DMF | 0–50 °C | 18 hours | 88–98 | High yield, selective | Requires careful handling of reagents |

Additional Notes on Purification and Characterization

- The crude products are typically purified by recrystallization from ethanol or ethanol-water mixtures.

- Characterization is confirmed by ^1H NMR spectroscopy, which shows characteristic signals for the formyl proton (~8.9 ppm) and the methyl group (~2.0–2.3 ppm).

- Infrared spectroscopy confirms the presence of the formamide carbonyl stretch (~1650 cm^-1).

- Elemental analysis matches calculated values for C, H, and N, confirming purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)carboxylic acid, while reduction may produce N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methanol.

Scientific Research Applications

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential role in DNA and RNA interactions.

Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in DNA repair.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, the compound can induce genomic instability in cancer cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide with three structurally analogous pyrimidine derivatives, emphasizing substituent variations and functional implications:

Key Observations:

Methyl groups (e.g., 1,3-dimethyl in ) increase lipophilicity, which may influence metabolic stability or receptor binding .

Structural Complexity and Synthetic Utility: The target compound’s lack of additional amino or methyl groups simplifies its use as a precursor for further functionalization . ’s N-formyl-N-methyl substituent introduces steric bulk, which could hinder enzymatic degradation in drug candidates .

Regulatory and Industrial Relevance :

- Compounds like are certified reference materials (CRMs) for pharmacopeial compliance, underscoring their importance in drug safety profiling .

Research Findings and Implications

- Synthetic Pathways : and highlight the role of pyrimidine intermediates in constructing bioactive molecules. The target compound’s synthesis likely involves formamide coupling to a pre-functionalized pyrimidine core .

- Spectroscopic Characterization: notes that NMR chemical shifts (¹H and ¹³C) are critical for differentiating pyrimidine derivatives, particularly in distinguishing oxo, amino, and formamide groups .

- Pharmacological Potential: While direct data are scarce, the structural similarity to theophylline impurities () suggests possible roles in bronchodilator or stimulant drug pathways .

Biological Activity

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide, a compound with the molecular formula C6H7N3O3 and CAS number 7357-42-8, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a formamide group and two keto groups at positions 2 and 4. These structural elements contribute to its reactivity and interaction with biological targets. The molecular weight of this compound is approximately 169.14 g/mol.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in several contexts.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. It may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division, making it a potential candidate for cancer therapy.

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the effectiveness of this compound in inhibiting the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against MCF-7 breast cancer cells. Flow cytometric analysis indicated that treatment with the compound led to cell cycle arrest in the G0/G1 phase, suggesting a mechanism involving disruption of cell cycle regulation .

Case Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited broad-spectrum activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(6-Amino-1-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)formamide | Similar pyrimidine core | Contains an amino group that may enhance solubility |

| N-(6-Chloro-3-methylpyrimidin-5-yloxy)formamide | Chlorinated derivative | Chlorine substitution may alter biological activity |

| N-(6-Methylpyrimidinone)-formamide | Lacks keto groups | Simpler structure without dioxo functionality |

The presence of both keto groups and the specific substitution pattern in this compound contributes to its distinct reactivity and potential biological activities compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide?

- Methodological Answer : The synthesis typically involves formylation of a pyrimidine precursor. For example, reacting 6-methyl-2,4-dioxo-1H-pyrimidin-5-amine with formic acid or its derivatives under controlled conditions. Purification steps may include crystallization using solvents like dichloromethane or dimethylformamide to achieve >95% purity . Key intermediates should be monitored via thin-layer chromatography (TLC) to ensure reaction progression.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) for structural confirmation, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. For example, the amide proton in the formamide group appears as a singlet near δ 8.1 ppm in ¹H NMR, while the pyrimidine ring protons resonate between δ 6.5–7.5 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Optimization requires systematic variation of parameters:

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

- pH : Maintaining a weakly acidic environment (pH 5–6) stabilizes the pyrimidine ring.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Design of Experiments (DoE) or response surface methodology (RSM) can statistically identify optimal conditions .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). To resolve this:

- Standardize Assays : Use validated cell lines (e.g., HL-60 for antitumor activity) and replicate experiments under controlled conditions.

- Molecular Docking : Perform computational studies to verify binding affinities to targets like dihydrofolate reductase (DHFR). For example, shows that substituents like chloroacetyl groups enhance activity (IC₅₀ = 0.25 μM for HL-60) .

Q. What strategies mitigate impurities during synthesis?

- Methodological Answer : Common impurities include unreacted starting materials or byproducts like N-(6-amino-3-methyl-2,4-dioxopyrimidin-5-yl)formamide . Mitigation involves:

- Chromatographic Purification : Use flash chromatography with silica gel (eluent: ethyl acetate/hexane).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization.

- In-Process Controls : Monitor intermediates via HPLC to detect impurities early .

Q. How can computational methods elucidate structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., DHFR). highlights that alkylation at the pyrimidine’s 5-position improves inhibitory activity.

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, dipole moment) with bioactivity data to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.